6-Bromo-8-methylquinolin-2(1H)-one
Overview
Description
6-Bromo-8-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodology
6-Bromo-8-methylquinolin-2(1H)-one has been synthesized through various methodologies, illustrating its significance in chemical research. For instance, Wlodarczyk et al. (2011) described the Knorr synthesis of this compound as part of work on infectious diseases, highlighting a two-step process involving a condensation and cyclization reaction (Wlodarczyk et al., 2011). This method emphasizes the compound's utility as a starting material in synthesizing other chemically significant compounds.
Biological Applications
This compound has also been investigated for its potential biological applications. Mabeta et al. (2009) evaluated derivatives of this compound for their antiangiogenic effects. They discovered that certain derivatives reduced endothelial cell numbers and inhibited neovessel growth in ex vivo assays, indicating potential antiangiogenic activity (Mabeta et al., 2009).
Fluorescent Probes
This compound has been used in the development of fluorescent probes. Geddes et al. (2001) produced three fluorescent probes by quaternizing 6-methylquinoline, which includes compounds related to this compound. These probes were sensitive to chloride ions and had potential applications in biological systems (Geddes et al., 2001).
Chemical Studies and Novel Synthesis
The compound has been a subject of various chemical studies and novel synthesis methods. For example, Choi and Chi (2004) explored the regiochemistry in nucleophilic substitution reactions of similar compounds, providing insights into efficient synthetic routes (Choi & Chi, 2004). Moreover, Nishimura and Saitoh (2016) introduced a telescoping process in the synthesis of a key intermediate related to this compound, improving yield and purity (Nishimura & Saitoh, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-bromo-8-methyl-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-8(11)5-7-2-3-9(13)12-10(6)7/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTSKZZQWFZTTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70550805 | |
Record name | 6-Bromo-8-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70550805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99465-08-4 | |
Record name | 6-Bromo-8-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70550805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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